(S)-1-Benzyl 2-(2,5-dioxopyrrolidin-1-yl) azetidine-1,2-dicarboxylate
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Overview
Description
(S)-1-Benzyl 2-(2,5-dioxopyrrolidin-1-yl) azetidine-1,2-dicarboxylate is a complex organic compound with a unique structure that includes an azetidine ring and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Benzyl 2-(2,5-dioxopyrrolidin-1-yl) azetidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps often include the formation of the azetidine ring and the introduction of the benzyl and pyrrolidinone groups. Common reagents used in these reactions include benzyl bromide, azetidine-2-carboxylic acid, and 2,5-dioxopyrrolidin-1-yl acetate. The reaction conditions usually involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. The purification process typically involves recrystallization or chromatography techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Benzyl 2-(2,5-dioxopyrrolidin-1-yl) azetidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like amines or thiols replace existing groups on the molecule.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous environments to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-1-Benzyl 2-(2,5-dioxopyrrolidin-1-yl) azetidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-1-Benzyl 2-(2,5-dioxopyrrolidin-1-yl) azetidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-2,5-dioxopyrrolidin-1-yl acetate: Similar in structure but lacks the azetidine ring.
Azetidine-2-carboxylic acid: Contains the azetidine ring but lacks the benzyl and pyrrolidinone groups.
2,5-Dioxopyrrolidin-1-yl acetate: Contains the pyrrolidinone moiety but lacks the azetidine ring and benzyl group.
Uniqueness
(S)-1-Benzyl 2-(2,5-dioxopyrrolidin-1-yl) azetidine-1,2-dicarboxylate is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-O-benzyl 2-O-(2,5-dioxopyrrolidin-1-yl) (2S)-azetidine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6/c19-13-6-7-14(20)18(13)24-15(21)12-8-9-17(12)16(22)23-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKQFDPEPKZKTM-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1C(=O)ON2C(=O)CCC2=O)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H]1C(=O)ON2C(=O)CCC2=O)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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